ICI 174,864 is a highly selective antagonist for the delta-opioid receptor, which plays a significant role in various physiological processes, including pain modulation and mood regulation. This compound has garnered attention for its unique pharmacological properties and potential therapeutic applications.
ICI 174,864 was originally synthesized as part of research aimed at developing selective ligands for opioid receptors. Its design was influenced by the need to create compounds that could selectively target delta-opioid receptors without significantly affecting mu or kappa receptors.
ICI 174,864 is classified as a nonpeptide antagonist. It exhibits high affinity for delta-opioid receptors and has been used extensively in pharmacological studies to elucidate the role of these receptors in various biological systems.
The synthesis of ICI 174,864 typically involves a multi-step organic synthesis process. The foundational structure is derived from naltrexone, which serves as a precursor.
The synthetic route often includes protecting groups to prevent unwanted reactions during synthesis. The final steps involve deprotection and purification to yield ICI 174,864 in a pure form suitable for biological testing.
The molecular structure of ICI 174,864 can be represented by its chemical formula, which includes specific functional groups that confer its antagonist properties.
The structure features a sulfonamide moiety that is critical for its interaction with the delta-opioid receptor. The compound's conformation is essential for its binding efficacy and selectivity.
ICI 174,864 undergoes various chemical reactions that are crucial for its activity as an antagonist:
The binding studies often utilize radiolabeled ligands to quantify the displacement and determine affinity constants (Ki values). For instance, ICI 174,864 exhibits Ki values indicating its potency in displacing [3H]-[D-Ala2,D-Leu5]enkephalin from delta receptors.
ICI 174,864 functions primarily as an antagonist by binding to the delta-opioid receptors and preventing their activation by endogenous peptides such as enkephalins.
Studies have shown that ICI 174,864 does not reverse the effects of mu-opioid agonists but selectively inhibits delta receptor-mediated responses.
ICI 174,864 is characterized by specific physical properties that influence its behavior in biological systems:
The chemical properties include:
ICI 174,864 has several important applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: